molecular formula C16H17NO3 B5130674 ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate

ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate

Cat. No. B5130674
M. Wt: 271.31 g/mol
InChI Key: LZZRUXBWUMXCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate, also known as EDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. EDC is a heterocyclic compound that belongs to the family of furoquinolines, which are known for their diverse biological activities. The synthesis of EDC involves a multi-step process that requires careful optimization to achieve high yields and purity.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial properties. ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has been found to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II and increasing the production of reactive oxygen species. ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

Ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has several advantages for lab experiments, including its high purity and stability. ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate can be easily synthesized in the lab using standard organic synthesis techniques, and its purity can be improved through recrystallization or column chromatography. ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate is also stable under normal lab conditions, making it a convenient tool for various experiments.
However, ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate also has some limitations for lab experiments. ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate is a relatively complex molecule, and its synthesis requires multiple steps, which can be time-consuming and challenging to optimize. ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate is also relatively expensive compared to other organic compounds, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate. This could involve the development of new catalysts or reaction conditions to streamline the synthesis process.
Another future direction is the exploration of the biological activities of ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate and its derivatives. ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has been shown to exhibit a wide range of biological activities, and further research could uncover new applications for this compound in the pharmaceutical industry.
Finally, the development of new materials based on ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate could also be a promising direction for future research. ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has been used as a building block for the synthesis of various functional materials, and further exploration of its properties could lead to the development of new materials with unique optical and electronic properties.
Conclusion
In conclusion, ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate is a promising compound with potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The synthesis of ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate involves a multi-step process that requires careful optimization to achieve high yields and purity. ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Further research is needed to fully understand the mechanism of action of ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate and its derivatives and to explore new applications for this compound in various fields.

Synthesis Methods

The synthesis of ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate involves a multi-step process that starts with the condensation of 2,4-dimethyl-3-pentanone with 2-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The amine is then subjected to a cyclization reaction in the presence of a Lewis acid catalyst to form the furoquinoline ring system. Finally, the carboxylic acid group is esterified with ethanol to yield ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate. The overall yield of ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate synthesis is around 30-40%, and the purity can be improved through recrystallization or column chromatography.

Scientific Research Applications

Ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In the pharmaceutical industry, ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the growth of bacteria and viruses.
In materials science, ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, liquid crystals, and organic semiconductors. ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has been found to exhibit excellent optical properties, such as high quantum yields and good photostability, making it a promising candidate for the development of fluorescent probes and sensors.
In organic synthesis, ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has been used as a versatile building block for the synthesis of various heterocyclic compounds. ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate can be easily functionalized to introduce different chemical groups, making it a valuable tool for the synthesis of complex organic molecules.

properties

IUPAC Name

ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-4-19-16(18)11-5-6-14-13(8-11)15-12(10(3)17-14)7-9(2)20-15/h5-6,8-9H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZRUXBWUMXCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=C(N=C2C=C1)C)CC(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate

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